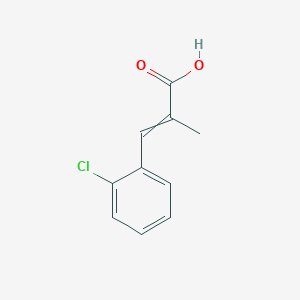

Ácido 3-(2-clorofenil)-2-metilprop-2-enoico

Descripción general

Descripción

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-, also known as o-chlorocinnamic acid, is an organic compound with the molecular formula C10H9ClO2. This compound is a derivative of cinnamic acid, where the phenyl group is substituted with a chlorine atom at the ortho position and a methyl group at the alpha position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticonvulsant and Analgesic Effects:

Research has indicated that derivatives of 2-Propenoic acid, particularly those modified to include a pyrrolidine structure, exhibit potential anticonvulsant and analgesic effects. For instance, the synthesis of new derivatives such as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione has shown promising results in acute epilepsy models.

-

Methods of Evaluation:

- Maximal Electroshock (MES) Test

- Psychomotor Seizure (6 Hz, 32 mA) Test

- Subcutaneous Pentylenetetrazole (sc PTZ) Seizure Test

-

Results:

The most active derivative demonstrated a favorable protective index compared to valproic acid, suggesting its potential as a therapeutic agent for epilepsy management.

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis pathways. Its unique structure allows it to participate in various reactions leading to the formation of complex molecules.

- Synthesis Examples:

- Used in the preparation of indole derivatives that possess diverse biological activities including antiviral and anticancer properties.

- Facilitates the formation of new C–C bonds through reactions with nucleophiles in the presence of Lewis acids.

Materials Science

In materials science, 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is utilized in the development of polymers and other materials due to its reactive double bond.

- Applications:

- Serves as a building block for synthesizing polymers with specific properties tailored for industrial applications.

- Enhances the mechanical strength and thermal stability of polymer composites when incorporated into formulations.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives from this compound revealed significant anticancer activity against HeLa cells. The synthesized compounds showed IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM, indicating their potential as new anticancer agents .

Case Study 2: Material Properties Enhancement

In another study, incorporating this compound into polymer matrices improved mechanical properties significantly. The resulting composites exhibited enhanced tensile strength and thermal stability compared to traditional polymers used in similar applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- can be achieved through several methods. One common method involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, often involving the use of catalysts and specific temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes and leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Cinnamic Acid: The parent compound, differing by the absence of chlorine and methyl groups.

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic Acid: A similar compound with a hydroxyl group and different substitution pattern.

Uniqueness

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is a substituted acrylic acid with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 196.63 g/mol. This compound is primarily used as an intermediate in the synthesis of various biologically active derivatives. This article explores its biological activities, mechanisms, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- features a chlorophenyl group at the third position and a methyl group at the second position of the propenoic acid backbone. This unique structure contributes to its diverse biological activities.

Anticonvulsant and Analgesic Effects

Research indicates that derivatives of 2-Propenoic acid, particularly those synthesized from it, exhibit anticonvulsant and analgesic properties. One notable study involved synthesizing various pyrrolidine derivatives from this compound, which were then evaluated using acute models of epilepsy such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizure tests. The most active derivative showed improved efficacy compared to the standard drug valproic acid, indicating strong potential for treating epilepsy.

Anticancer Activity

In addition to anticonvulsant properties, compounds derived from 2-Propenoic acid have shown promising anticancer activities. A series of modified derivatives were tested against HeLa cells, revealing IC50 values ranging from 0.69 μM to 11 μM, outperforming doxorubicin (IC50 = 2.29 μM) in some cases . This suggests that structural modifications can enhance the anticancer efficacy of these compounds.

The biological activity of 2-Propenoic acid derivatives is often attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression associated with cancer progression .

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate pain and seizure thresholds.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Propenoic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl methacrylate | Methyl ester of methacrylic acid | High reactivity; widely used in industrial applications |

| 3-Chloro-2-propenoic acid | Chlorine substituent on propenoic acid | Different biological activity due to chlorine |

| 4-Chlorobenzyl acrylate | Chlorobenzene group attached to acrylate | Used in polymer applications; different reactivity |

The presence of the chlorophenyl group in 2-Propenoic acid contributes unique properties not found in other analogs, potentially enhancing its biological activity.

Case Studies

- Anticonvulsant Derivatives : A study synthesized several derivatives from 2-Propenoic acid and evaluated their anticonvulsant effects using animal models. The most effective derivative demonstrated a protective index superior to that of established anticonvulsants like valproic acid.

- Anticancer Agents : Research focused on modifying the structure of compounds derived from this acid led to the discovery of several potent HDAC inhibitors with significant antiproliferative effects against cancer cell lines .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFDXZJJUELMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404887 | |

| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-98-8 | |

| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.